

An In-Depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-phenylpropanoic acid**

Cat. No.: **B093534**

[Get Quote](#)

Abstract: **2-Bromo-3-phenylpropanoic acid** is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom at the alpha-position and a versatile carboxylic acid group, establishes it as a crucial intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and amino acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction, a summary of its spectroscopic characteristics, and an exploration of its applications in research and development.

Chemical Identity and Physical Properties

2-Bromo-3-phenylpropanoic acid is a derivative of hydrocinnamic acid (3-phenylpropanoic acid). The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which may have distinct biological activities and applications.[\[1\]](#)

Compound Identification

All quantitative data for the racemic compound are summarized in the tables below for clarity and easy reference.

Identifier	Value
IUPAC Name	2-bromo-3-phenylpropanoic acid[2]
CAS Number	16503-53-0[2]
Molecular Formula	C ₉ H ₉ BrO ₂ [2]
Molecular Weight	229.07 g/mol [2]
Canonical SMILES	C1=CC=C(C=C1)CC(C(=O)O)Br
InChI Key	WDRSCFNERFONKU-UHFFFAOYSA-N[2]
Synonyms	2-Bromo-3-phenylpropionic acid, α -Bromohydrocinnamic acid, 2-BPP[2]

Physicochemical Data

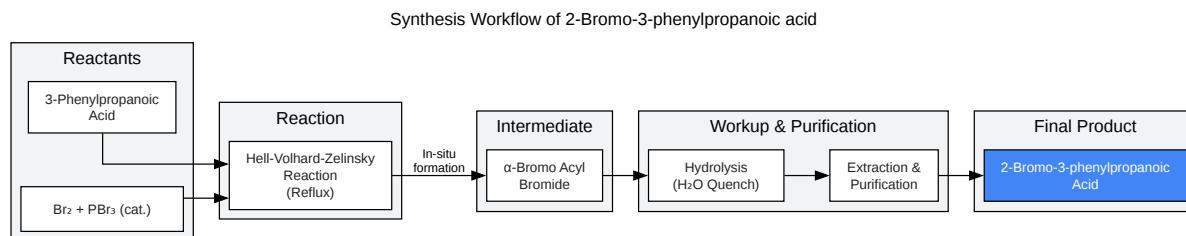
Property	Value
Physical State	Off-white to light yellow solid
Melting Point	52°C
Boiling Point	215.8°C (estimate)
XLogP3	2.6[1][2]
Topological Polar Surface Area (TPSA)	37.3 Å ² [1][2]
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	3[1]

Synthesis and Experimental Protocols

The primary method for synthesizing **2-Bromo-3-phenylpropanoic acid** is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the selective bromination of the α -carbon of a carboxylic acid.[5] The process involves the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the alpha position.[6][7]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Objective: To synthesize **2-Bromo-3-phenylpropanoic acid** from 3-phenylpropanoic acid.


Materials:

- 3-phenylpropanoic acid
- Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
- Bromine (Br₂)
- Water (for workup)
- Anhydrous diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas.
- Addition of Bromine: Slowly add bromine to the flask via the dropping funnel. The reaction is often exothermic and may require initial cooling.
- Reflux: Once the addition is complete, gently heat the mixture to reflux. The reaction time can be lengthy, often requiring several hours to overnight heating to ensure complete conversion.^{[8][9]}
- Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to quench the reaction and hydrolyze the intermediate α -bromo acyl bromide to the desired α -bromo carboxylic acid.^[7]
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine.

- Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent.

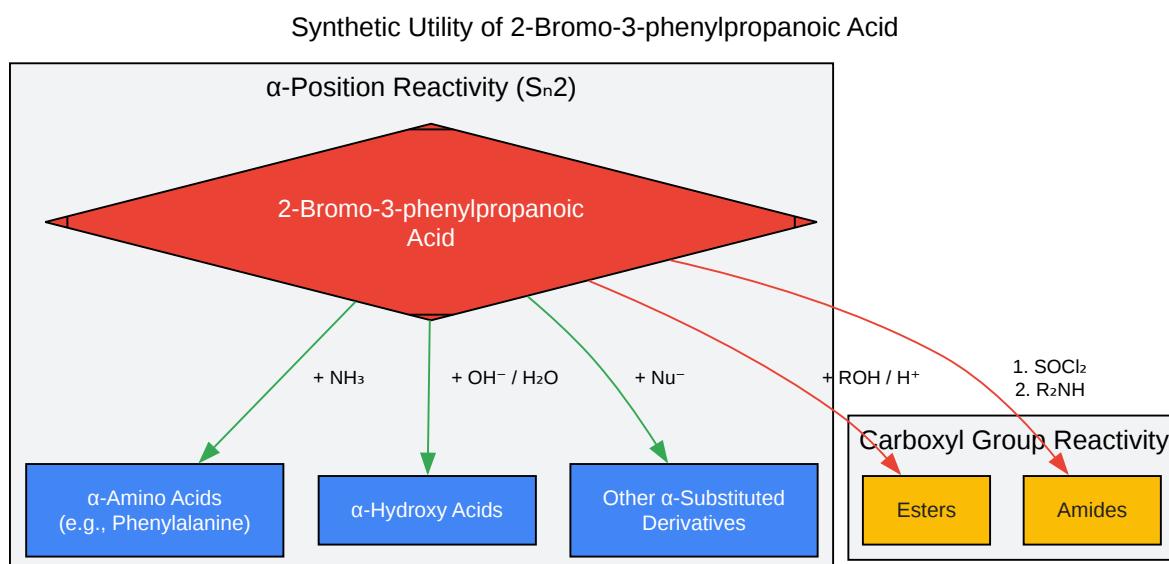
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis via the HVZ reaction.

Spectroscopic Data Summary

While actual spectra depend on experimental conditions, the following table summarizes the expected key signals for structural elucidation.

Spectroscopy	Expected Signals
¹ H NMR	~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH)~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C ₆ H ₅)~4.5 ppm: Triplet, 1H (α-proton, -CH(Br)-)~3.2-3.5 ppm: Doublet of doublets, 2H (β-protons, -CH ₂ -)
¹³ C NMR	~170-175 ppm: Carbonyl carbon (-COOH)~135-140 ppm: Aromatic quaternary carbon~127-130 ppm: Aromatic CH carbons~45-50 ppm: α-carbon (-CH(Br)-)~40-45 ppm: β-carbon (-CH ₂ -)
IR (Infrared)	~2500-3300 cm ⁻¹ : Broad O-H stretch (Carboxylic acid)~1700 cm ⁻¹ : Strong C=O stretch (Carboxylic acid)~1600, 1495, 1450 cm ⁻¹ : C=C stretches (Aromatic ring)~690-770 cm ⁻¹ : C-H bends (Aromatic ring)~550-650 cm ⁻¹ : C-Br stretch


Applications in Research and Drug Development

2-Bromo-3-phenylpropanoic acid is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the dual reactivity of its functional groups.

- Alpha-Bromo Group: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN₂) reactions. This allows for the introduction of various functional groups, making it a key precursor for:
 - α-Amino Acids: Reaction with ammonia provides a direct route to synthesizing phenylalanine and its derivatives.[4][6]
 - α-Hydroxy Acids: Hydrolysis with an aqueous base yields 2-hydroxy-3-phenylpropanoic acid.[3]
 - Other Derivatives: Reaction with nucleophiles like cyanides, azides, or thiolates enables the creation of diverse molecular scaffolds.

- Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations, including:
 - Esterification: Reaction with alcohols under acidic conditions to form esters.
 - Amidation: Conversion to amides via activation (e.g., forming an acyl chloride) followed by reaction with amines.

This synthetic flexibility makes it a valuable building block in the development of pharmaceuticals. Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this compound serves as a starting point for creating novel analogues with potential anti-inflammatory, analgesic, or antibacterial properties.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationships showing the compound as a synthetic precursor.

Safety and Handling

2-Bromo-3-phenylpropanoic acid is classified as a corrosive substance.

- GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[\[2\]](#)
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

2-Bromo-3-phenylpropanoic acid is a foundational building block in organic synthesis. Its straightforward preparation via the Hell-Volhard-Zelinsky reaction and the orthogonal reactivity of its functional groups provide chemists and drug development professionals with a reliable tool for constructing complex molecular architectures. Its primary utility as a precursor for amino acids, hydroxy acids, and other pharmacologically relevant scaffolds ensures its continued importance in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093534#iupac-name-of-2-bromo-3-phenylpropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com